molecular formula C15H17NO B7621293 2-naphthalen-2-yl-N-propan-2-ylacetamide

2-naphthalen-2-yl-N-propan-2-ylacetamide

Cat. No.: B7621293
M. Wt: 227.30 g/mol
InChI Key: IVMDQDANFDKDRZ-UHFFFAOYSA-N
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Description

2-naphthalen-2-yl-N-propan-2-ylacetamide is a synthetic small molecule that features a naphthalene ring system linked to an isopropyl acetamide group. This structure serves as a valuable chemical scaffold in medicinal chemistry research, particularly in the development and study of novel bioactive compounds. Compounds based on the N-(naphthalen-2-yl)acetamide structure have demonstrated significant promise in pharmacological studies . Research on closely related derivatives has shown potent antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) cells . One prominent study identified a specific N-(naphthalen-2-yl)acetamide derivative that exhibited high potency against nasopharyngeal carcinoma cells (IC50 value of 0.6 μM) and functioned by altering cell division and inducing S phase arrest in a concentration-dependent manner . Furthermore, such compounds have shown selective cytotoxicity against cancer cells with no detectable toxicity to normal cells at concentrations up to 50 μM, highlighting their potential as a basis for developing targeted therapies . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and investigating mechanisms of action in oncology research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-naphthalen-2-yl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(2)16-15(17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMDQDANFDKDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yl-N-propan-2-ylacetamide typically involves the reaction of 2-naphthol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-Naphthol is reacted with isopropylamine in the presence of a suitable catalyst to form 2-naphthalen-2-yl-N-propan-2-ylamine.

    Step 2: The resulting amine is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-yl-N-propan-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Naphthoquinones

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives

Scientific Research Applications

2-Naphthalen-2-yl-N-propan-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yl-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-naphthalen-2-yl-N-propan-2-ylacetamide with structurally related acetamides, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Substituent Variations on the Acetamide Backbone

N-(2,2-Diphenylethyl) Derivatives (): Bulky diphenylethyl substituents increase steric hindrance, likely reducing solubility but improving binding to hydrophobic targets. For example, N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide exhibits a methoxy group on the naphthyl ring, enhancing polarity and hydrogen-bonding capacity . N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): The morpholine ring introduces polarity and hydrogen-bond acceptor/donor sites, contrasting sharply with the target compound’s hydrophobic isopropyl group .

These derivatives exhibit IR C=O stretches at ~1671 cm$^{-1}$, comparable to typical acetamide carbonyl frequencies . Diphenyl-Substituted Analog (): N-Naphthalen-2-yl-2,2-diphenylacetamide (CAS 7505-88-6) features a diphenylmethyl group at the α-carbon, increasing steric bulk and likely reducing solubility (MW = 337.41) .

Functional Group Additions

  • Methoxy Modifications : Naproxen-derived amides (e.g., ) include a 6-methoxy group on the naphthyl ring, enhancing hydrophilicity and electronic effects. This contrasts with the target compound’s unsubstituted naphthyl group, which prioritizes hydrophobicity.
  • Heterocyclic Appendages : Triazole-containing derivatives () and compounds like 2-((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () introduce sulfur or nitrogen heteroatoms, altering electronic profiles and bioactivity .

Physicochemical and Spectral Properties

Compound Name N-Substituent α-Substituent Key Features Molecular Weight IR C=O (cm$^{-1}$) Reference
This compound Isopropyl 2-Naphthyl Hydrophobic, planar naphthyl ~271.34 (calc.) N/A N/A
6a (Triazole derivative) Phenyl Triazole + Naphthyloxy Rigid triazole, π-π interactions 404.14 1671
N-(2,2-Diphenylethyl)-... 2,2-Diphenylethyl 6-Methoxynaphthyl Methoxy enhances polarity ~443.52 (calc.) Not reported
N-Naphthalen-2-yl-2,2-diphenylacetamide 2-Naphthyl 2,2-Diphenyl Steric hindrance, high lipophilicity 337.41 Not reported

Q & A

Q. What computational methods predict hydrogen-bonding patterns in co-crystals with biological targets?

  • Modeling :
  • Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. Compare with experimental IR spectra (e.g., NH stretching at 3300 cm1^{-1}) .

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